3-(1-Benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl acetate
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Overview
Description
3-(1-Benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl acetate is a complex organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings These compounds are known for their diverse biological activities and are found in various natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl acetate typically involves multi-step organic reactions. One common method is the reaction of benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol . This reaction forms the desired benzofuran derivative through a series of condensation and cyclization steps.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs efficient synthetic protocols to ensure high yield and purity. Techniques such as free radical cyclization cascade and proton quantum tunneling have been developed to construct complex benzofuran rings with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl acetate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Ceric ammonium nitrate is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride is used for reduction reactions.
Catalysts: Various catalysts, including ceric ammonium nitrate, are employed to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction can produce benzofuran-2-ylmethanol derivatives.
Scientific Research Applications
3-(1-Benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in oxidative stress, thereby exhibiting antioxidant properties . The compound’s structure allows it to bind to various biological receptors, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: These compounds share similar biological activities, such as antimicrobial and antioxidant properties.
Benzothiophene Derivatives: These compounds are structurally similar and exhibit comparable pharmacological activities.
Uniqueness
3-(1-Benzofuran-2-ylcarbonyl)-1-benzofuran-5-yl acetate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its dual benzofuran rings contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H12O5 |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
[3-(1-benzofuran-2-carbonyl)-1-benzofuran-5-yl] acetate |
InChI |
InChI=1S/C19H12O5/c1-11(20)23-13-6-7-17-14(9-13)15(10-22-17)19(21)18-8-12-4-2-3-5-16(12)24-18/h2-10H,1H3 |
InChI Key |
PORSTBIOCFIVSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)OC=C2C(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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